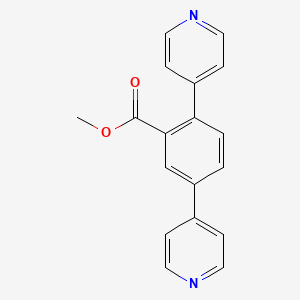
Methyl 2,5-di(pyridin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-di(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two pyridin-4-yl groups attached to the 2 and 5 positions of a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-di(pyridin-4-yl)benzoate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The reaction mixture is refluxed for 8 hours, followed by concentration under vacuum and recrystallization from ethanol to afford the desired product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,5-di(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, where substituents on the pyridine rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2,5-di(pyridin-4-yl)benzoate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of Methyl 2,5-di(pyridin-4-yl)benzoate involves its interaction with molecular targets through coordination bonds. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can participate in various biochemical and chemical processes. These interactions can influence molecular pathways and exert specific effects depending on the context of use .
Comparación Con Compuestos Similares
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but includes a pyrrole ring instead of a benzoate moiety.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo[2,3-b]pyridine ring and a piperazine group.
Uniqueness: Methyl 2,5-di(pyridin-4-yl)benzoate is unique due to its specific arrangement of pyridinyl groups on the benzoate core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Propiedades
Fórmula molecular |
C18H14N2O2 |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
methyl 2,5-dipyridin-4-ylbenzoate |
InChI |
InChI=1S/C18H14N2O2/c1-22-18(21)17-12-15(13-4-8-19-9-5-13)2-3-16(17)14-6-10-20-11-7-14/h2-12H,1H3 |
Clave InChI |
KSNQHROWQQREJV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





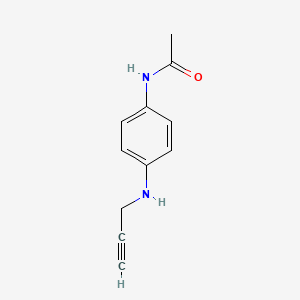
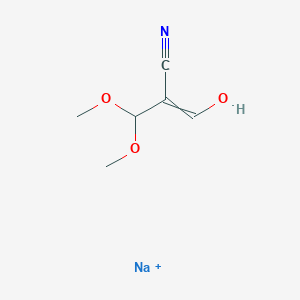
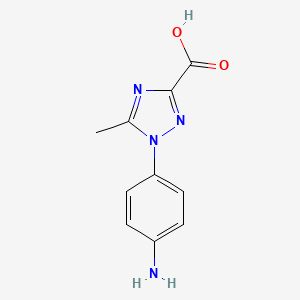
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)


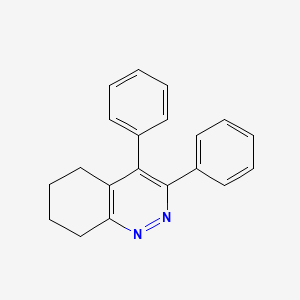
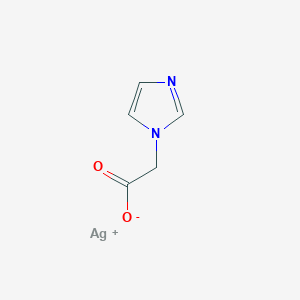
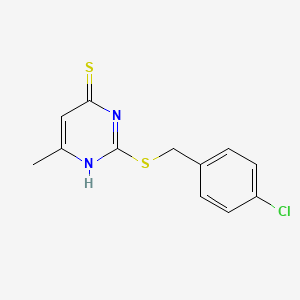
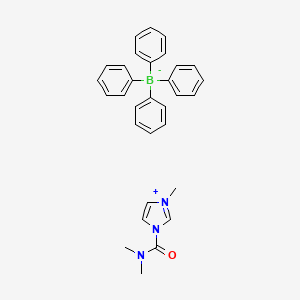
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
